molecular formula C16H16FNO B12620075 1-(3-Fluorophenyl)-2-[(2-phenylethyl)amino]ethan-1-one CAS No. 920804-02-0

1-(3-Fluorophenyl)-2-[(2-phenylethyl)amino]ethan-1-one

Cat. No.: B12620075
CAS No.: 920804-02-0
M. Wt: 257.30 g/mol
InChI Key: BFRPCZGMENBJBD-UHFFFAOYSA-N
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Description

1-(3-Fluorophenyl)-2-[(2-phenylethyl)amino]ethan-1-one is an organic compound that features a fluorinated phenyl ring and an aminoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Fluorophenyl)-2-[(2-phenylethyl)amino]ethan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with 3-fluorobenzaldehyde and 2-phenylethylamine.

    Condensation Reaction: The aldehyde group of 3-fluorobenzaldehyde reacts with the amine group of 2-phenylethylamine under acidic or basic conditions to form an imine intermediate.

    Reduction: The imine intermediate is then reduced, often using a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst, to yield the final product.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, optimized reaction conditions, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-Fluorophenyl)-2-[(2-phenylethyl)amino]ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction can further modify the amino group or the phenyl ring.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Sodium borohydride (NaBH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential bioactive properties, including interactions with biological targets.

    Medicine: Investigated for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of 1-(3-Fluorophenyl)-2-[(2-phenylethyl)amino]ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom may enhance the compound’s binding affinity and selectivity, while the aminoethyl group can facilitate interactions with biological molecules. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Chlorophenyl)-2-[(2-phenylethyl)amino]ethan-1-one: Similar structure but with a chlorine atom instead of fluorine.

    1-(3-Bromophenyl)-2-[(2-phenylethyl)amino]ethan-1-one: Similar structure but with a bromine atom instead of fluorine.

    1-(3-Methylphenyl)-2-[(2-phenylethyl)amino]ethan-1-one: Similar structure but with a methyl group instead of fluorine.

Uniqueness

The presence of the fluorine atom in 1-(3-Fluorophenyl)-2-[(2-phenylethyl)amino]ethan-1-one can significantly influence its chemical and biological properties. Fluorine atoms are known to enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets, making this compound potentially more effective in certain applications compared to its analogs.

Properties

CAS No.

920804-02-0

Molecular Formula

C16H16FNO

Molecular Weight

257.30 g/mol

IUPAC Name

1-(3-fluorophenyl)-2-(2-phenylethylamino)ethanone

InChI

InChI=1S/C16H16FNO/c17-15-8-4-7-14(11-15)16(19)12-18-10-9-13-5-2-1-3-6-13/h1-8,11,18H,9-10,12H2

InChI Key

BFRPCZGMENBJBD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCNCC(=O)C2=CC(=CC=C2)F

Origin of Product

United States

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